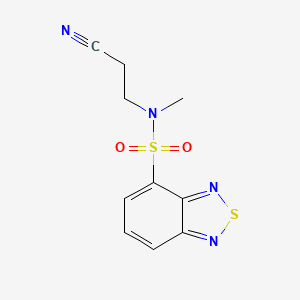

N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide” is a complex organic compound. The “N-(2-cyanoethyl)-” part suggests the presence of a cyanoethyl group attached to a nitrogen atom. The “2,1,3-benzothiadiazole-4-sulfonamide” part suggests a benzothiadiazole core with a sulfonamide group at the 4-position .

Synthesis Analysis

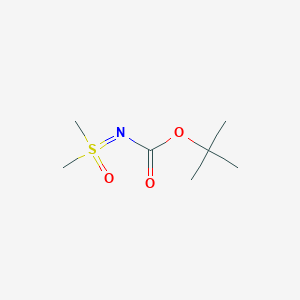

While specific synthesis methods for this compound are not available, phosphoramidites, which often contain cyanoethyl groups, are commonly synthesized from protected nucleosides bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .

Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Agents

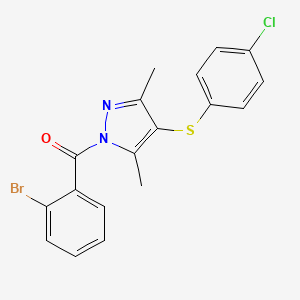

- Sulfonamides, including compounds structurally related to N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide, have been utilized in the synthesis of derivatives with potent antimicrobial and antiproliferative activities. For instance, derivatives synthesized from N-ethyl-N-methylbenzenesulfonamide showed significant cytotoxic activity against lung (A-549) and liver (HepG2) carcinoma cell lines, with certain compounds displaying potent antimicrobial activity exceeding reference drugs (Abd El-Gilil, 2019).

COX-2 Inhibition

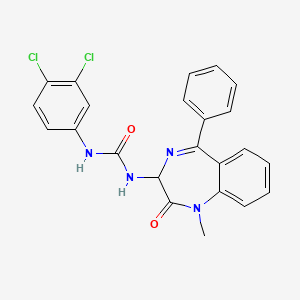

- Research into sulfonamide-containing derivatives has led to the identification of potent inhibitors of cyclooxygenase-2 (COX-2), a crucial enzyme in the inflammatory process. This includes the development of celecoxib, a drug currently used in clinical trials for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).

Metabolic Pathways

- Sulfonamide compounds undergo extensive metabolism in various organisms, leading to the formation of mercapturic acid and glucuronide conjugates. This transformation is part of a detoxification pathway, highlighting the complex interactions between sulfonamides and biological systems (Colucci & Buyske, 1965).

Propriétés

IUPAC Name |

N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S2/c1-14(7-3-6-11)18(15,16)9-5-2-4-8-10(9)13-17-12-8/h2,4-5H,3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSAJDHRZNELPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)S(=O)(=O)C1=CC=CC2=NSN=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

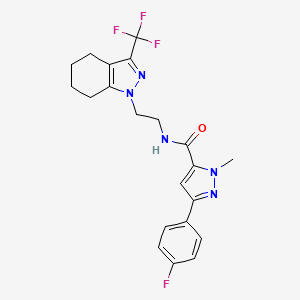

![N-(cyanomethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B2662594.png)

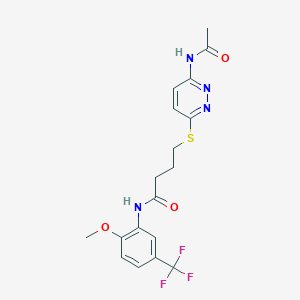

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)

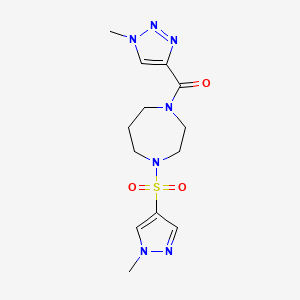

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2662612.png)